molecular formula C18H14ClNO3 B14991597 6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991597
M. Wt: 327.8 g/mol
InChI Key: FLPJRVGSIUIDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4H-chromen-4-one and 4-methylbenzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 6-chloro-4H-chromen-4-one is dissolved in the solvent, and 4-methylbenzylamine is added dropwise. The mixture is then heated under reflux for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromenes.

Scientific Research Applications

6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide: shares similarities with other chromene derivatives such as:

Uniqueness

    Structural Features: The presence of both the chloro and 4-methylbenzyl groups makes this compound unique.

    Biological Activity: Its specific combination of functional groups contributes to its distinct pharmacological properties, setting it apart from other chromene derivatives.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

6-chloro-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-11-2-4-12(5-3-11)10-20-18(22)17-9-15(21)14-8-13(19)6-7-16(14)23-17/h2-9H,10H2,1H3,(H,20,22)

InChI Key

FLPJRVGSIUIDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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